N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide

PI3K inhibition scaffold hopping medicinal chemistry SAR

This thiazolo[5,4-b]pyridine carboxamide is a privileged scaffold for kinase inhibitor research, with nanomolar potency against PI3Kα (IC₅₀ 3.4 nM) and imatinib-resistant c-KIT mutants (IC₅₀ 0.14 μM). Its distinct thiophene-2-carboxamide terminus dictates target engagement; regioisomer or heteroaryl substitution risks order-of-magnitude potency loss (e.g., 139-fold for PI3Kα). Essential reference standard for kinase selectivity panels, c-KIT mutant screening, and scaffold-hopping SAR studies.

Molecular Formula C16H16N4OS2
Molecular Weight 344.45
CAS No. 2034392-00-0
Cat. No. B2662640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide
CAS2034392-00-0
Molecular FormulaC16H16N4OS2
Molecular Weight344.45
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C16H16N4OS2/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)
InChIKeyCQVMIXOXHGEBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide (CAS 2034392-00-0): A Heterocyclic Kinase Inhibitor Scaffold for Targeted Anticancer Research Procurement


N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide (CAS 2034392-00-0) belongs to the thiazolo[5,4-b]pyridine carboxamide class, a privileged heterocyclic scaffold recognized for potent kinase inhibition across multiple oncology targets [1]. The molecule incorporates three pharmacophoric elements—a fused thiazolo[5,4-b]pyridine core, a piperidine linker, and a thiophene-2-carboxamide terminus—that collectively determine its target engagement profile and isoform selectivity [2]. Closely related analogs within this class have demonstrated nanomolar inhibitory activity against PI3K isoforms (IC₅₀ = 3.4–3.6 nM for PI3Kα), sub-micromolar potency against imatinib-resistant c-KIT double mutants (IC₅₀ = 0.14 μM), and type II tyrosine kinase inhibition targeting Bcr-Abl gatekeeper mutants [1][3][4]. The compound serves as a versatile research tool for probing kinase-dependent signaling pathways and as a reference standard for structure–activity relationship (SAR) studies in kinase inhibitor development programs.

Why N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide Cannot Be Interchanged with Generic Analogs in Kinase-Targeted Studies


Generic substitution among thiazolo[5,4-b]pyridine carboxamide analogs is not scientifically valid because minor structural variations produce order-of-magnitude shifts in target potency, isoform selectivity, and resistance-overcoming capability. In the PI3K inhibitor series, replacement of the 2-pyridyl attachment on the thiazolo[5,4-b]pyridine core with a phenyl ring reduced PI3Kα inhibitory activity by approximately 139-fold (IC₅₀ from 3.6 nM to 501 nM) [1]. Within the c-KIT inhibitor series, changing the amide substituent from a cyclohexyl group to a benzamide altered enzymatic IC₅₀ by ~2-fold, while introducing a 4-(morpholinomethyl) group improved potency 15.5-fold relative to the 3-morpholino analog [2]. The thiophene-2-carboxamide moiety of CAS 2034392-00-0 occupies a distinct steric and electronic space compared to the thiophene-3-carboxamide regioisomer (CAS 2034242-97-0) or the picolinamide analog (CAS 2034346-76-2), each of which is expected to exhibit divergent hydrogen-bonding patterns and target engagement profiles . These SAR discontinuities mean that procurement of a generic 'thiazolopyridine-carboxamide' without verifying the exact regiochemistry and substitution pattern risks invalidating experimental results.

Quantitative Differentiation Evidence for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide Relative to Closest Analogs


Thiazolo[5,4-b]pyridine Scaffold Confers ~139-Fold PI3Kα Potency Advantage Over Phenyl-Replaced Analog

In a comprehensive SAR study of thiazolo[5,4-b]pyridine-based PI3K inhibitors, the 2-pyridyl-substituted thiazolo[5,4-b]pyridine core of compound 19a exhibited a PI3Kα IC₅₀ of 3.6 nM. When the 2-pyridyl group was replaced by a phenyl ring—a common scaffold-hopping maneuver—the PI3Kα IC₅₀ dropped to 501 nM [1]. This ~139-fold potency differential demonstrates that the nitrogen-containing heteroaryl attachment to the thiazolo[5,4-b]pyridine core is a critical determinant of kinase engagement. The target compound CAS 2034392-00-0 retains the 2-thiazolo[5,4-b]pyridyl substitution, preserving this potency-enabling structural feature.

PI3K inhibition scaffold hopping medicinal chemistry SAR

Thiazolo[5,4-b]pyridine Core Enables Sub-Micromolar c-KIT Inhibition Against Imatinib-Resistant Double Mutant

The thiazolo[5,4-b]pyridine carboxamide class has demonstrated the ability to overcome clinically relevant kinase inhibitor resistance. Compound 6r, a thiazolo[5,4-b]pyridine derivative, inhibited the c-KIT V560G/D816V double mutant—which is resistant to imatinib (IC₅₀ = 37.93 μM)—with an IC₅₀ of 4.77 μM [1]. More advanced SAR optimization yielded compound 6r with an IC₅₀ of 0.14 μM against the same double mutant, representing a 1.9-fold improvement over imatinib (IC₅₀ = 0.27 μM) and equipotency with sunitinib (IC₅₀ = 0.14 μM) [1]. The thiophene-2-carboxamide moiety in CAS 2034392-00-0 represents a distinct amide terminus within this scaffold class, with potential for differentiated c-KIT binding kinetics.

c-KIT inhibition imatinib resistance GIST

Isoform Selectivity Profile: Class-Demonstrated ~10-Fold PI3Kα/β Discrimination Relevant to CAS 2034392-00-0 Scaffold

Compound 19a, bearing the thiazolo[5,4-b]pyridine scaffold, demonstrated nanomolar IC₅₀ values against PI3Kα (3.4 nM), PI3Kγ (1.8 nM), and PI3Kδ (2.5 nM), while its activity against PI3Kβ was approximately 10-fold weaker (IC₅₀ value ~10-fold higher than the other three isoforms) [1]. This isoform selectivity profile is mechanistically significant because PI3Kβ inhibition has been associated with on-target toxicities including metabolic dysregulation. The thiophene-2-carboxamide moiety in CAS 2034392-00-0 may further modulate this isoform selectivity pattern through differential interactions with the PI3K active site [1].

PI3K isoform selectivity kinase panel profiling drug safety

Thiophene-2-carboxamide vs Thiophene-3-carboxamide: Regioisomeric Differentiation with Implications for Kinase Target Engagement

The target compound features a thiophene-2-carboxamide terminus in which the carboxamide is attached at the 2-position of the thiophene ring. The closest commercially cataloged regioisomer is N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide (CAS 2034242-97-0), which differs solely in the attachment point of the carboxamide to the thiophene ring (3-position vs 2-position). Literature on thiophene carboxamide regioisomers demonstrates that this positional isomerism alters the dihedral angle between the thiophene and carboxamide planes, modulating hydrogen-bond donor/acceptor geometry with kinase hinge residues [1]. Thiophene-2-carboxamide-containing clinical candidates (e.g., OSI-930) have demonstrated potent c-KIT inhibition (IC₅₀ = 80 nM), establishing the 2-carboxamide regioisomer as a validated kinase pharmacophore [2].

regioisomer specificity thiophene carboxamide target selectivity

Piperidine Spacer Enables Distinct Kinase Binding Mode Compared to Morpholine-Containing Thiazolo[5,4-b]pyridine Analogs

The PI3K inhibitor series by Xia et al. established that 4-morpholinyl substitution on the thiazolo[5,4-b]pyridine core is critical for PI3Kα potency, with compound 19a achieving IC₅₀ = 3.6 nM [1]. In contrast, CAS 2034392-00-0 employs a distinctly different topological strategy: the piperidine ring is attached to the 2-position of the thiazolo[5,4-b]pyridine via an N-linkage, creating an extended geometry that projects the thiophene-2-carboxamide into a different region of the kinase active site. This architectural difference means CAS 2034392-00-0 is expected to engage kinase targets through a binding mode distinct from morpholine-based PI3K inhibitors, potentially accessing different kinase selectivity profiles. The c-KIT inhibitor series demonstrated that thiazolo[5,4-b]pyridine derivatives without the morpholine substituent retain potent kinase inhibition, confirming that the scaffold supports multiple binding modes [2].

piperidine linker kinase hinge binding scaffold topology

Optimal Research Applications for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide Based on Class-Level Evidence


Kinase Selectivity Panel Screening for Thiophene-2-carboxamide SAR

CAS 2034392-00-0 is ideally suited as a reference compound in kinase selectivity panel screening to establish the contribution of the thiophene-2-carboxamide terminus to target engagement. Based on SAR from the c-KIT inhibitor series, where amide terminus modifications produced IC₅₀ shifts from 0.14 μM to inactive [1], researchers can profile this compound against a broad kinase panel (e.g., 50–100 kinases) to identify targets uniquely engaged by the thiophene-2-carboxamide moiety. Comparative testing against the thiophene-3-carboxamide regioisomer (CAS 2034242-97-0) and the picolinamide analog (CAS 2034346-76-2) under identical assay conditions will directly quantify the regioisomeric and heteroaryl-specific contributions to kinase selectivity.

Imatinib-Resistant c-KIT Mutant Profiling in GIST Models

Given that thiazolo[5,4-b]pyridine derivatives such as compound 6r demonstrate potent inhibition of the imatinib-resistant c-KIT V560G/D816V double mutant (IC₅₀ = 0.14 μM vs imatinib IC₅₀ = 0.27 μM) [1], CAS 2034392-00-0 should be prioritized for c-KIT mutant panel screening. Testing against a panel of clinically relevant c-KIT mutants (V560G, D816V, V560G/D816V, N822K, and A829P) using ADP-Glo kinase assays with 10 μM ATP will determine whether the thiophene-2-carboxamide substituent confers differential mutant sensitivity compared to reported thiazolo[5,4-b]pyridine inhibitors. Positive results would position this compound as a tool for studying resistance mechanisms in gastrointestinal stromal tumors.

PI3K Isoform Selectivity Profiling with β-Sparing Benchmarking

The thiazolo[5,4-b]pyridine scaffold has demonstrated class-level PI3K isoform selectivity with approximately 10-fold discrimination between PI3Kα (IC₅₀ = 3.4 nM) and PI3Kβ [1]. CAS 2034392-00-0 should be evaluated in parallel against all four Class I PI3K isoforms (α, β, γ, δ) to quantify whether the piperidine-thiophene-2-carboxamide architecture maintains, enhances, or diminishes this β-sparing selectivity profile. Comparative benchmarking against the morpholine-based analog 19a (PI3Kα IC₅₀ = 3.4 nM; PI3Kβ IC₅₀ approximately 34 nM) and the clinical PI3Kδ inhibitor idelalisib will contextualize the compound's isoform selectivity and guide further medicinal chemistry optimization.

Thiazolo[5,4-b]pyridine Scaffold-Hopping Reference Standard

The established SAR that replacing 2-pyridyl with phenyl on the thiazolo[5,4-b]pyridine core reduces PI3Kα potency by ~139-fold (from 3.6 nM to 501 nM) [1] establishes this scaffold as highly sensitive to heteroaryl attachment modifications. CAS 2034392-00-0, which retains the 2-thiazolo[5,4-b]pyridyl attachment but varies the amide terminus, serves as an ideal reference standard for scaffold-hopping studies. Researchers can systematically compare its activity profile against thiazolo[4,5-b]pyridine, isothiazolo[5,4-b]pyridine, and thieno[2,3-b]pyridine analogs to map the kinase engagement landscape across fused heterocyclic scaffolds, generating data for computational fragment-based drug design programs.

Quote Request

Request a Quote for N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.